molecular formula C9H11NO2 B157021 Methyl 2-amino-3-methylbenzoate CAS No. 22223-49-0

Methyl 2-amino-3-methylbenzoate

Cat. No. B157021
Key on ui cas rn: 22223-49-0
M. Wt: 165.19 g/mol
InChI Key: VSFYTPXXMLJNAU-UHFFFAOYSA-N
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Patent
US07528260B2

Procedure details

The solution prepared in Step A (195 g, 475 mmol) was diluted with acetonitrile (50 mL), and heated to 50° C. Then a solution of sulfuryl chloride (70.6 g, 523 mmol) in acetonitrile (100 mL) was added over 3.25 h at 50-55° C. Immediately after completion of the addition, the mixture was cooled to 5° C., water (150 g) was added, and the pH of the solution was adjusted to 6.0 by slow addition of 50% aqueous sodium hydroxide (103 g). After stirring for 10 minutes at this temperature, the organic layer was separated, and the aqueous layer was extracted with acetonitrile (50 mL). The organic layers were combined, dried (MgSO4), and partially evaporated to a weight of 193.7 g. Quantitative HPLC of this solution showed 41.5 wt % of the title compound (80.4 g, 84.8% yield).
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
103 g
Type
reactant
Reaction Step Four
Yield
84.8%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].S(Cl)([Cl:16])(=O)=O.O.[OH-].[Na+]>C(#N)C>[CH3:7][O:6][C:4](=[O:5])[C:3]1[CH:8]=[C:9]([Cl:16])[CH:10]=[C:11]([CH3:12])[C:2]=1[NH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
195 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
70.6 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
103 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Immediately after completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with acetonitrile (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
partially evaporated to a weight of 193.7 g

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)Cl)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80.4 g
YIELD: PERCENTYIELD 84.8%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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